4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
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Overview
Description
4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is an organic compound known for its unique structure and properties It consists of a central pyridine ring substituted with multiple pyridinylphenyl groups, making it a highly conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine has several scientific research applications:
Organic Electronics: Due to its conjugated system, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) as a charge transport material.
Chemical Sensors: Its ability to interact with various analytes makes it suitable for use in chemical sensors and biosensors.
Photodynamic Therapy: The compound’s photophysical properties are explored for applications in photodynamic therapy for cancer treatment.
Coordination Chemistry: It serves as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.
Mechanism of Action
The mechanism by which 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine exerts its effects is largely based on its electronic structure. The conjugated system allows for efficient charge transport and interaction with light, making it effective in electronic and photonic applications. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes that exhibit unique catalytic and electronic properties[6][6].
Comparison with Similar Compounds
Similar Compounds
Tris(4-(pyridin-4-yl)phenyl)amine: Similar in structure but with an amine central core instead of a pyridine ring.
2,4,6-Tris(4-pyridyl)pyridine: Another pyridine-based compound with three pyridyl groups attached to a central pyridine ring.
Uniqueness
4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is unique due to its highly conjugated system and the specific arrangement of pyridinylphenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transport and light interaction.
Properties
Molecular Formula |
C50H34N4 |
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Molecular Weight |
690.8 g/mol |
IUPAC Name |
4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine |
InChI |
InChI=1S/C50H34N4/c1-9-43(10-2-35(1)39-17-25-51-26-18-39)47-33-49(45-13-5-37(6-14-45)41-21-29-53-30-22-41)50(46-15-7-38(8-16-46)42-23-31-54-32-24-42)34-48(47)44-11-3-36(4-12-44)40-19-27-52-28-20-40/h1-34H |
InChI Key |
SUPTZFQRIMPHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7)C8=CC=C(C=C8)C9=CC=NC=C9 |
Origin of Product |
United States |
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